molecular formula C16H15BrO2 B3461303 2-(4-bromophenoxy)-1-(3,4-dimethylphenyl)ethanone

2-(4-bromophenoxy)-1-(3,4-dimethylphenyl)ethanone

Cat. No. B3461303
M. Wt: 319.19 g/mol
InChI Key: NPYOATFRNWYFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-1-(3,4-dimethylphenyl)ethanone, also known as BDP-12, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the family of aryl ketones and has a molecular weight of 345.27 g/mol.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-1-(3,4-dimethylphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) signaling pathways, which are involved in cell proliferation and survival. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of anti-apoptotic proteins such as Bcl-2 and upregulating the expression of pro-apoptotic proteins such as Bax. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-1-(3,4-dimethylphenyl)ethanone in lab experiments is its relatively low cost and availability. This compound can be synthesized using commercially available reagents and equipment, making it a cost-effective option for researchers. Additionally, this compound has been shown to have low toxicity and high selectivity for its target proteins, making it a safe and effective compound for use in lab experiments. One limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 2-(4-bromophenoxy)-1-(3,4-dimethylphenyl)ethanone. One area of research is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of this compound in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

2-(4-bromophenoxy)-1-(3,4-dimethylphenyl)ethanone has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been investigated for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-bromophenoxy)-1-(3,4-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-11-3-4-13(9-12(11)2)16(18)10-19-15-7-5-14(17)6-8-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYOATFRNWYFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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